4-Tert-butoxy-1-cyclopropoxy-2-methylbenzene
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Overview
Description
4-Tert-butoxy-1-cyclopropoxy-2-methylbenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-1-cyclopropoxy-2-methylbenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-1-cyclopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, substituted aromatic compounds.
Scientific Research Applications
4-Tert-butoxy-1-cyclopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-1-cyclopropoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These interactions can influence various biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butoxy-2-cyclopropoxy-1-methylbenzene
- 4-Tert-butoxy-1-cyclopropoxy-3-methylbenzene
- 4-Tert-butoxy-1-cyclopropoxy-2-ethylbenzene
Uniqueness
4-Tert-butoxy-1-cyclopropoxy-2-methylbenzene is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H20O2/c1-10-9-12(16-14(2,3)4)7-8-13(10)15-11-5-6-11/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
BMCITCYPVBENEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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